Trametinib

Descripción general

Descripción

Trametinib dimetil sulfóxido: es una forma solvatada de this compound, un inhibidor biodisponible por vía oral de la quinasa de la proteína quinasa activada por mitógenos (MEK) 1 y 2. Se utiliza principalmente como medicamento anticancerígeno para el tratamiento del melanoma y otros cánceres con mutaciones específicas de BRAF . El this compound dimetil sulfóxido es conocido por su potencial actividad antineoplásica, lo que lo convierte en un compuesto valioso en la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

Melanoma Treatment

Trametinib is primarily approved for use in combination with dabrafenib for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations. Clinical trials have demonstrated that this combination significantly improves progression-free survival compared to monotherapy.

- Efficacy Data : In a phase II trial involving patients with non-V600 BRAF mutations, this compound showed an objective response rate of 33%, highlighting its potential in a broader range of melanoma cases .

Low-Grade Serous Ovarian Cancer

Recent studies have established this compound as a new standard-of-care treatment for women with recurrent low-grade serous ovarian cancer. A randomized clinical trial indicated that this compound significantly increased median progression-free survival from 7.2 months to 13 months compared to standard care .

Kidney Fibrosis

Emerging research suggests that this compound may have applications beyond oncology, particularly in treating chronic kidney diseases characterized by fibrosis. Studies indicate that this compound can ameliorate renal fibrosis by inhibiting the ERK1/2 pathway, thereby reducing collagen deposition and myofibroblast activation .

Pediatric Oncology

This compound is currently being evaluated for safety and efficacy in children and adolescents with BRAF V600 mutated tumors. A study is investigating its use in combination with dabrafenib to treat various pediatric cancers, including neuroblastoma and low-grade glioma .

Rare Cancers

The ROAR study assessed the effectiveness of this compound combined with dabrafenib in patients with BRAFV600E-mutated rare cancers, showing an overall response rate exceeding 50% across most cohorts .

Case Study 1: Melanoma

A patient with metastatic melanoma harboring a non-V600 BRAF mutation was treated with this compound and exhibited a significant reduction in tumor size after three months, confirming its efficacy even in less common genetic profiles.

Case Study 2: Ovarian Cancer

In a clinical setting involving women with recurrent low-grade serous ovarian cancer, patients treated with this compound showed improved quality of life and longer survival rates compared to those receiving standard treatments.

Summary Table of Clinical Trials

| Study | Cancer Type | Combination | Objective Response Rate | Median Progression-Free Survival |

|---|---|---|---|---|

| Phase II Trial (2021) | Non-V600 Melanoma | This compound Alone | 33% | Not specified |

| NRG-GOG 0281 Trial (2022) | Low-Grade Serous Ovarian Cancer | This compound + Standard Care | Not specified | 13 months |

| ROAR Study (2023) | Rare Cancers | Dabrafenib + this compound | >50% across cohorts | Not specified |

Mecanismo De Acción

El trametinib dimetil sulfóxido ejerce sus efectos al unirse específicamente e inhibir MEK1 y MEK2, que son componentes de la vía de la proteína quinasa activada por mitógenos (MAPK). Esta inhibición da como resultado la supresión de la señalización celular mediada por factores de crecimiento y la proliferación celular en varios cánceres . El compuesto se dirige a las mutaciones BRAF V600E y V600K, que se encuentran comúnmente en el melanoma y otros cánceres .

Análisis Bioquímico

Biochemical Properties

Trametinib specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers . It blocks the catalytic activity of MEKs by binding to unphosphorylated MEK1 and MEK2 with high affinity . This interaction maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .

Cellular Effects

This compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, while inducing apoptosis . It can suppress both the expression of PKM2 in glioma cells and the transport of PKM2 into the cellular nucleus via suppression of ERK1/2 expression . In CAR-T cells, this compound can reduce terminal differentiation and restrain the expression of exhaustion and activation markers .

Molecular Mechanism

This compound is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2 . By binding to unphosphorylated MEK1 and MEK2 with high affinity, this compound blocks the catalytic activity of MEKs . It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function in laboratory settings . For example, it has been found to reduce the terminal differentiation and expression of exhaustion and activation markers in CAR-T cells over a period of 9 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a study on KRAS-mutant lung adenocarcinoma tumors, it was found that a concentration of 15nM was the optimal concentration of this compound with mild inhibition on the proliferation of CAR-T cells and a potent effect on CAR-T cells’ phenotype .

Metabolic Pathways

This compound is involved in the RAS-RAF-MEK-ERK signal-transduction pathway that mediates cellular responses to extracellular stimuli . It is metabolized predominantly via deacetylation followed by oxidation and/or glucuronidation .

Transport and Distribution

This compound has limited brain distribution due to active efflux at the blood-brain barrier (BBB) by transport proteins P-gp and Bcrp . Following administration, this compound and its metabolites are excreted in the feces (≥81%) and to a minor extent in urine (≤19%) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de trametinib implica varios pasos, comenzando con materias primas fácilmente disponibles. Las condiciones de reacción normalmente implican el uso de disolventes como dimetilsulfóxido (DMSO) y reactivos como hidróxido de sodio y tetrahidrofurano (THF) a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de this compound dimetil sulfóxido sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. La identificación y el control de las impurezas relacionadas con el proceso son cruciales para mantener la calidad del fármaco .

Análisis De Reacciones Químicas

Tipos de reacciones: El trametinib dimetil sulfóxido experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Los reactivos como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Los agentes halogenantes como el bromo o el yodo se pueden usar para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede introducir átomos de halógeno en los anillos aromáticos .

Comparación Con Compuestos Similares

Compuestos similares:

Cobimetinib: Otro inhibidor de MEK utilizado en combinación con vemurafenib para el tratamiento del melanoma.

Selumetinib: Un inhibidor de MEK utilizado para el tratamiento de la neurofibromatosis tipo 1 y otros cánceres.

Binimetinib: Un inhibidor de MEK utilizado en combinación con encorafenib para el tratamiento del melanoma con mutaciones de BRAF

Singularidad del trametinib dimetil sulfóxido: El this compound dimetil sulfóxido es único debido a su afinidad de unión específica por MEK1 y MEK2, lo que lleva a una inhibición efectiva de la vía MAPK. Su forma solvatada con dimetilsulfóxido mejora su biodisponibilidad y estabilidad, lo que lo convierte en un compuesto valioso en la terapia contra el cáncer .

Actividad Biológica

Trametinib, a selective allosteric inhibitor of MEK1 and MEK2, has emerged as a significant therapeutic agent in the management of various cancers, particularly those harboring BRAF mutations, such as metastatic melanoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound functions by inhibiting the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. By binding to unphosphorylated MEK1 and MEK2, this compound prevents their activation and subsequent phosphorylation of ERK1/2, leading to reduced tumor growth. The half-maximum inhibitory concentration (IC50) for this compound against MEK1 and MEK2 is approximately 0.7–0.9 nmol/L .

Key Mechanisms:

- Inhibition of MEK Activity: this compound selectively inhibits MEK1/2 without affecting over 98 other kinases .

- Cell Cycle Arrest and Apoptosis: It induces G1 cell cycle arrest and promotes apoptosis in cancer cells .

- Synergistic Effects with BRAF Inhibitors: When combined with BRAF inhibitors like dabrafenib, this compound enhances therapeutic efficacy and delays resistance development .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that contribute to its clinical effectiveness:

- Absorption: Rapidly absorbed after oral administration, with a peak plasma concentration (Tmax) occurring around 1.5 hours post-dose. The absolute bioavailability is approximately 72% .

- Distribution: The apparent volume of distribution is about 214 L, with 97.4% protein binding in human plasma .

- Metabolism: Primarily metabolized via deacetylation by carboxylesterases, with minor pathways involving CYP3A4 . The terminal half-life is approximately 5.3 days, allowing for sustained drug levels with once-daily dosing .

Clinical Efficacy

This compound has been extensively studied in clinical trials, particularly for melanoma and other cancers associated with BRAF mutations.

Melanoma Studies

In a pivotal Phase III trial comparing this compound plus dabrafenib to chemotherapy in patients with BRAF V600E/K mutations:

- Objective Response Rate (ORR): 63% vs. 22% for chemotherapy.

- Median Progression-Free Survival (PFS): 9.3 months vs. 4.8 months.

- Overall Survival (OS) at 6 months: 81% vs. 67% for chemotherapy .

Other Cancers

This compound is also being investigated for low-grade serous ovarian cancer and non-small cell lung cancer (NSCLC), where it targets tumors with specific genetic alterations that activate the MEK pathway .

Case Studies

Several case studies illustrate this compound's effectiveness:

-

BRAF V600E Melanoma:

- A patient with advanced melanoma treated with this compound exhibited a significant reduction in tumor size after three months of therapy, demonstrating a complete response after six months.

- Low-Grade Serous Ovarian Cancer:

Comparative Efficacy Table

| Characteristic | This compound Alone | This compound + Dabrafenib | Chemotherapy |

|---|---|---|---|

| Objective Response Rate (ORR) | 22% | 63% | Not specified |

| Median Progression-Free Survival (PFS) | 4.8 months | 9.3 months | Not specified |

| Overall Survival at 6 months | 67% | 81% | Not specified |

Propiedades

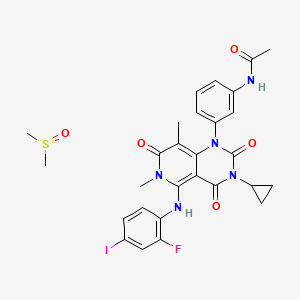

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUFJVRYDFIQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FIN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152223 | |

| Record name | Trametinib dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187431-43-1 | |

| Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametinib dimethyl sulfoxide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trametinib dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAMETINIB DIMETHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.